Synthesis and Characterization of 3-(2H-Tetrazol-5-yl)benzaldehyde: A Technical Guide
Synthesis and Characterization of 3-(2H-Tetrazol-5-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2H-tetrazol-5-yl)benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. This document details a feasible synthetic protocol adapted from established methodologies, alongside a compilation of its physicochemical and spectral properties.
Compound Overview
3-(2H-Tetrazol-5-yl)benzaldehyde, with the CAS number 136689-94-6, is an aromatic compound featuring both a reactive aldehyde group and a metabolically stable tetrazole ring.[1] This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents where the tetrazole moiety can act as a bioisostere for a carboxylic acid group.
Table 1: Physicochemical Properties of 3-(2H-Tetrazol-5-yl)benzaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆N₄O | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| Melting Point | 196-198 °C | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
Synthesis Pathway
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt.[3] For the preparation of 3-(2H-tetrazol-5-yl)benzaldehyde, the logical precursor is 3-formylbenzonitrile. The reaction is typically catalyzed by a Lewis acid, such as a zinc salt, to activate the nitrile group towards nucleophilic attack by the azide ion.[4]
Below is a logical workflow for this synthesis:
Experimental Protocols
The following experimental protocol is adapted from a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles using zinc chloride as a catalyst.
Synthesis of 3-(2H-Tetrazol-5-yl)benzaldehyde
Materials:
-
3-Formylbenzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylbenzonitrile (1.0 eq), zinc chloride (1.1 eq), and sodium azide (2.2 eq).
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants and allow for efficient stirring.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the tetrazole and cause it to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield crude 3-(2H-tetrazol-5-yl)benzaldehyde.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data
The following table summarizes the expected characterization data for 3-(2H-tetrazol-5-yl)benzaldehyde based on its chemical structure and data from analogous compounds.
Table 2: Spectroscopic and Analytical Data for 3-(2H-Tetrazol-5-yl)benzaldehyde
| Analysis | Expected Data |
| ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO), δ ~7.7-8.5 ppm (m, 4H, Ar-H), δ ~16-17 ppm (br s, 1H, -NH of tetrazole) |
| ¹³C NMR | δ ~192 ppm (C=O), δ ~155 ppm (C-tetrazole), δ ~125-140 ppm (Ar-C) |
| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2900-2800 & ~2800-2700 (Aldehyde C-H stretch, Fermi doublet), ~1700 (C=O stretch), ~1600, ~1480 (Ar C=C stretch), ~1500-1000 (N=N, C-N stretch) |
Note on Spectroscopic Data: The precise chemical shifts in NMR spectroscopy will be dependent on the solvent used. The IR absorption bands are characteristic of the functional groups present in the molecule.
Signaling Pathways and Biological Applications
Currently, there is no specific information in the public domain detailing the involvement of 3-(2H-tetrazol-5-yl)benzaldehyde in defined signaling pathways. Its primary utility, as evidenced by its structure, is as a synthetic intermediate. The aldehyde functionality allows for a wide range of subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or the formation of imines and other derivatives. The tetrazole ring serves as a stable, non-hydrolyzable bioisostere of a carboxylic acid, which is a common strategy in drug design to improve pharmacokinetic properties.
The logical progression for the use of this compound in a drug discovery context is illustrated below.
Conclusion
3-(2H-Tetrazol-5-yl)benzaldehyde is a valuable synthetic intermediate accessible through a straightforward and scalable cycloaddition reaction from commercially available starting materials. This guide provides a foundational protocol and expected characterization parameters to aid researchers in its synthesis and subsequent application in the development of novel chemical entities.
References
- 1. 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | C8H6N4O | CID 10535227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1H-TETRAZOL-5-YL)BENZALDEHYDE manufacturers and suppliers in india [chemicalbook.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
